2-Amino-6-bromo-8-fluoro-[1,2,4]triazolo[1,5-a]pyridine
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Overview
Description
2-Amino-6-bromo-8-fluoro-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound that features a triazole ring fused to a pyridine ring. This compound is of significant interest in medicinal and pharmaceutical chemistry due to its unique structural properties and potential biological activities .
Mechanism of Action
Target of Action
Similar compounds in the 1,2,4-triazolo[1,5-a]pyridine family have been found to exhibit numerous activities, including acting as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors .
Mode of Action
It’s known that the compound is synthesized via a tandem reaction involving the use of enaminonitriles and benzohydrazides, a transamidation mechanism followed by nucleophilic addition with nitrile, and subsequent condensation .
Biochemical Pathways
Similar compounds in the 1,2,4-triazolo[1,5-a]pyridine family have been found to have various applications in medicinal and pharmaceutical chemistry .
Result of Action
Similar compounds in the 1,2,4-triazolo[1,5-a]pyridine family have been found to exhibit numerous biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-bromo-8-fluoro-[1,2,4]triazolo[1,5-a]pyridine can be achieved through various methods. One common approach involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This method is catalyst-free and eco-friendly, resulting in good-to-excellent yields . Another method involves the reaction between azinium-N-imines and nitriles via a [3 + 2] cycloaddition reaction in the presence of copper acetate .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of microwave-mediated synthesis and mechanochemical methods suggests potential scalability for industrial applications .
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-bromo-8-fluoro-[1,2,4]triazolo[1,5-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: Commonly involves halogen exchange or nucleophilic substitution.
Cycloaddition Reactions: Particularly [3 + 2] cycloaddition with nitriles.
Common Reagents and Conditions
Microwave Irradiation: Used for catalyst-free synthesis.
Copper Acetate: Employed in cycloaddition reactions.
Major Products Formed
The major products formed from these reactions include various substituted triazolo[1,5-a]pyridines, which can exhibit different biological activities .
Scientific Research Applications
2-Amino-6-bromo-8-fluoro-[1,2,4]triazolo[1,5-a]pyridine has several scientific research applications:
Medicinal Chemistry: It acts as a scaffold for the development of drugs targeting various diseases, including cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders.
Biological Research: Used in the study of enzyme inhibitors and receptor agonists/antagonists.
Material Science: Applied in the development of new materials with specific electronic properties.
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-8-fluoro-[1,2,4]triazolo[1,5-a]pyridine
- 6-Bromo-[1,2,4]triazolo[1,5-a]pyridine-5-carbonitrile
- 3-Trifluoromethyl-5,6-dihydro-[1,2,4]triazolo[4,3-α]pyrazine
Uniqueness
2-Amino-6-bromo-8-fluoro-[1,2,4]triazolo[1,5-a]pyridine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to its analogs .
Properties
IUPAC Name |
6-bromo-8-fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrFN4/c7-3-1-4(8)5-10-6(9)11-12(5)2-3/h1-2H,(H2,9,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSRZQZIHUHKKRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NC(=NN2C=C1Br)N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrFN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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